5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a chloro group, a hydroxy group, and a phenylethoxy group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 5-chloro-2-hydroxybenzoic acid with 2-(3-(2-phenylethoxy)phenyl)ethylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium ethoxide in ethanol at elevated temperatures.
Major Products Formed
Oxidation: 5-Chloro-2-oxo-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide.
Reduction: 2-Hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide.
Substitution: 5-Ethoxy-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide.
Scientific Research Applications
5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy and chloro groups play a crucial role in binding to active sites, thereby inhibiting or modulating the activity of the target molecules. This interaction can lead to the disruption of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
5-Chloro-2-hydroxy-N-{2-(2-phenylethoxy)phenyl}benzamide: Similar structure but with a different positioning of the phenylethoxy group.
Uniqueness
5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
648923-92-6 |
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Molecular Formula |
C23H22ClNO3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-[3-(2-phenylethoxy)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C23H22ClNO3/c24-19-9-10-22(26)21(16-19)23(27)25-13-11-18-7-4-8-20(15-18)28-14-12-17-5-2-1-3-6-17/h1-10,15-16,26H,11-14H2,(H,25,27) |
InChI Key |
TVOUWDZJBYWFKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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